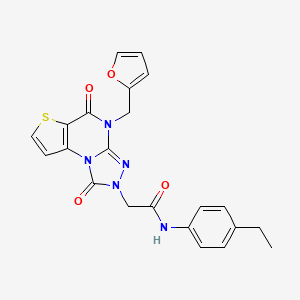

![molecular formula C18H24N2O B2758566 1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one CAS No. 1870116-36-1](/img/structure/B2758566.png)

1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one” is a derivative of 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one . It has a molecular weight of 244.34 . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H20N2O/c18-14-6-7-15(16-14)8-10-17(11-9-15)12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is a white solid at room temperature . It should be stored in a dark place, sealed, and dry . and 98% .Scientific Research Applications

Anti-Ulcer Activity

RIPK1 Inhibition

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one” are not mentioned in the sources I found, related compounds have been studied for their potential in medical applications . This suggests that similar compounds could also have potential therapeutic uses.

Mechanism of Action

Target of Action

The primary targets of 1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one are Receptor Interacting Protein Kinase 1 (RIPK1) and Tyrosine Kinase 2 (TYK2)/Janus Kinase 1 (JAK1) . RIPK1 plays a crucial role in necroptosis, a key form of programmed lytic cell death . TYK2/JAK1 are involved in the signaling of cytokines, which are important for immune responses .

Mode of Action

This compound inhibits the kinase activity of RIPK1 , blocking the activation of the necroptosis pathway, which has shown therapeutic potential in many human diseases . It also acts as a selective inhibitor for TYK2/JAK1 .

Biochemical Pathways

By inhibiting RIPK1, the compound prevents the activation of necroptosis, a form of cell death that contributes to various inflammatory diseases . The inhibition of TYK2/JAK1 affects the signaling of cytokines, potentially modulating immune responses .

Pharmacokinetics

The compound’s solid physical form suggests that it could be administered orally or intravenously

Result of Action

The compound exhibits prominent inhibitory activity against RIPK1, with an IC50 value of 92 nM . It also shows a significant anti-necroptotic effect in a necroptosis model in U937 cells . This suggests that the compound could potentially be used to treat diseases driven by necroptosis.

properties

IUPAC Name |

1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O/c1-2-17(21)20-13-10-18(15-20)8-11-19(12-9-18)14-16-6-4-3-5-7-16/h2-7H,1,8-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMOSMDERQMHHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC2(C1)CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(4-methoxyphenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2758484.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2758489.png)

![N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2758492.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B2758493.png)

![1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2758494.png)

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2758495.png)

![[1-(carboxymethyl)-3H-benzimidazol-1-ium-3-yl]acetate](/img/structure/B2758504.png)